molecular formula C12H12N4O B2942483 N-(Cyanomethyl)-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide CAS No. 2249003-40-3

N-(Cyanomethyl)-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide

Cat. No. B2942483
CAS RN: 2249003-40-3
M. Wt: 228.255
InChI Key: SNQXHILBNKKQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide, also known as CMI-977, is a chemical compound that has been of significant interest to the scientific community due to its potential applications in the field of medicine. This compound has been found to possess several unique properties that make it a promising candidate for the development of new drugs and therapies.

Scientific Research Applications

N-(Cyanomethyl)-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to inhibit the growth of cancer cells and reduce the severity of viral infections.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been found to interact with certain receptors in the body, leading to a reduction in inflammation.
Biochemical and Physiological Effects
N-(Cyanomethyl)-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and reduce the severity of viral infections. It has also been found to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(Cyanomethyl)-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide in lab experiments is its ability to selectively target certain enzymes and receptors in the body. This makes it a promising candidate for the development of new drugs and therapies. However, one of the limitations of using N-(Cyanomethyl)-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain formulations.

Future Directions

There are several future directions for research on N-(Cyanomethyl)-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide. One area of interest is the development of new drug formulations that can increase its solubility in water. Another area of interest is the study of its potential applications in the treatment of autoimmune diseases and other inflammatory conditions. Finally, further research is needed to fully understand the mechanism of action of N-(Cyanomethyl)-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide and its potential interactions with other drugs and therapies.

Synthesis Methods

The synthesis of N-(Cyanomethyl)-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide involves the reaction of 8-methylimidazo[1,2-a]pyridine-3-acetic acid with cyanomethyl bromide in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.

properties

IUPAC Name

N-(cyanomethyl)-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-9-3-2-6-16-10(8-15-12(9)16)7-11(17)14-5-4-13/h2-3,6,8H,5,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQXHILBNKKQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2CC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.